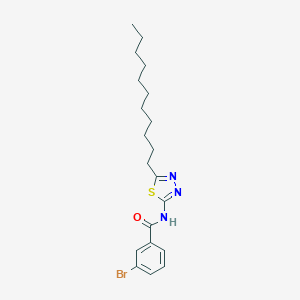
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antitumor and antimicrobial activities by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. It has also been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its potential applications in materials science, such as its use as a building block for the synthesis of functional materials. Additionally, more research can be done to optimize its fluorescent properties for use as a probe in protein-protein interaction studies.
In conclusion, 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide is a compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-undecyl-1,3,4-thiadiazol-2-amine with 3-bromo-benzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, it has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, it has been used as a building block for the synthesis of functional materials.
Propriétés
Nom du produit |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C20H28BrN3OS |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
3-bromo-N-(5-undecyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H28BrN3OS/c1-2-3-4-5-6-7-8-9-10-14-18-23-24-20(26-18)22-19(25)16-12-11-13-17(21)15-16/h11-13,15H,2-10,14H2,1H3,(H,22,24,25) |
Clé InChI |
RXJPIDNNBARJLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCCCCCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chlorobenzyl)oxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304894.png)
![(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide](/img/structure/B304895.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304896.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B304897.png)
![N'-[(E)-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304898.png)
![(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide](/img/structure/B304899.png)
![(2Z)-2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304903.png)
![2-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B304904.png)
![2-ethyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304907.png)
![2-ethyl-5-imino-6-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304908.png)
![ethyl 2-[4-(diethylamino)-2-hydroxybenzylidene]-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304911.png)
![ethyl 2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304912.png)
![ethyl 2-[(2-isopropoxy-1-naphthyl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B304913.png)